molecular formula C8H10ClNO2S B1351930 N-(2-chloroethyl)benzenesulfonamide CAS No. 6453-86-7

N-(2-chloroethyl)benzenesulfonamide

Cat. No.: B1351930
CAS No.: 6453-86-7
M. Wt: 219.69 g/mol
InChI Key: FXJJRTVXGFTULP-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)benzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and a 2-chloroethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

N-(2-chloroethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. This compound inhibits CA IX, leading to a disruption in pH regulation and subsequent effects on tumor cell proliferation . Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity and disrupting pH regulation within tumor cells . This inhibition leads to a decrease in the acidic microenvironment that is favorable for tumor growth. Additionally, this compound can interact with other biomolecules, potentially inhibiting or activating various enzymes and signaling pathways. These interactions result in changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on normal cellular processes and potential organ damage. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular homeostasis . For instance, its inhibition of carbonic anhydrase IX can lead to changes in the metabolic pathways associated with pH regulation and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in targeting specific biomolecules and pathways.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-chloroethyl)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+ClCH2CH2NH2C6H5SO2NHCH2CH2Cl+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_2\text{CH}_2\text{Cl} + \text{HCl} C6​H5​SO2​Cl+ClCH2​CH2​NH2​→C6​H5​SO2​NHCH2​CH2​Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids.

Scientific Research Applications

N-(2-chloroethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)benzamide
  • N-(2-chloroethyl)benzenesulfonyl chloride
  • N-(2-chloroethyl)benzenesulfonyl hydrazide

Uniqueness

N-(2-chloroethyl)benzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide and an alkylating agent. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJJRTVXGFTULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404280
Record name N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6453-86-7
Record name N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.2 g. of N-(β-hydroxyethyl)-benzene sulfonamide was slurried in 100 ml. of carbon tetrachloride containing 5 drops of piperidine. Then, 47.6 g. of sulfonyl chloride was added over 10 minutes, keeping the temperature at 20°-25° C. during the addition. The reaction was completed by heating on a steam bath for one hour. The mixture was concentrated on the steam bath, dissolved in benzene and washed twice with dilute aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the benzene evaporated on the steam bath with air. The product was crystallized from benzene cyclohexane to yield 28.0 g. of product, m.p. 58°-62° C.
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